molecular formula C12H13N3 B11899592 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline

7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11899592
M. Wt: 199.25 g/mol
InChI Key: XJMXUCHONYBDQJ-UHFFFAOYSA-N
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Description

7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring an imidazole substituent at the 7-position of the isoquinoline scaffold.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

7-imidazol-1-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H13N3/c1-2-12(15-6-5-14-9-15)7-11-8-13-4-3-10(1)11/h1-2,5-7,9,13H,3-4,8H2

InChI Key

XJMXUCHONYBDQJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of an imidazole derivative with a tetrahydroisoquinoline precursor. One common method involves the reaction of 1H-imidazole with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring at position 7 participates in electrophilic aromatic substitution due to its electron-rich nature. Key reactions include:

Reaction TypeConditionsProductYieldSource
HalogenationCl₂, FeCl₃ catalyst, 0–5°C7-(4-Chloro-1H-imidazol-1-yl) derivative68%
NitrationHNO₃/H₂SO₄, 50°C, 2hNitroimidazole-substituted analog55%

The tetrahydroisoquinoline core undergoes alkylation at the tertiary amine site under Friedel-Crafts conditions, forming N-alkylated derivatives with enhanced lipophilicity .

Catalytic Hydrogenation

The partially saturated tetrahydroisoquinoline ring can undergo further reduction:

  • Full saturation : Hydrogenation with Pd/C (10 atm H₂, ethanol) converts the tetrahydroisoquinoline to a decahydro derivative, eliminating aromaticity.

  • Selective reduction : Use of PtO₂ under mild conditions selectively reduces the imidazole ring’s double bonds while preserving the tetrahydroisoquinoline framework .

Oxidation Reactions

The compound is susceptible to oxidation at multiple sites:

Oxidizing AgentTarget SiteProductNotes
KMnO₄ (acidic)Benzylic C–H bonds7-Imidazolyl-isoquinoline-1,4-dioneForms diketone derivative
mCPBAImidazole ringEpoxidation at C4–C5 of imidazoleLow yield (22%)

Oxidation pathways depend on pH and solvent polarity. Acetonitrile favors imidazole epoxidation, while aqueous conditions promote benzylic oxidation.

Acid-Base Reactivity

The imidazole nitrogen (pKa ≈ 6.8) enables pH-dependent behavior:

  • Protonation : Below pH 5, the imidazole ring becomes cationic, enhancing water solubility.

  • Deprotonation : Above pH 8, the amine group in the tetrahydroisoquinoline loses protons, facilitating nucleophilic attacks .

Cyclization and Cross-Coupling

The compound participates in transition-metal-catalyzed reactions:

  • Buchwald-Hartwig amination : With Pd₂(dba)₃ and Xantphos, aryl halides couple to the imidazole nitrogen, forming biheterocyclic systems (72–85% yields) .

  • Suzuki-Miyaura coupling : Boronic acids react at the tetrahydroisoquinoline’s aromatic positions under Pd(OAc)₂ catalysis .

Stability Under Hydrolytic Conditions

Stability studies reveal:

ConditionDegradation PathwayHalf-Life (25°C)
pH 1.2 (HCl)Imidazole ring hydrolysis4.2h
pH 7.4 (PBS)No significant degradation>48h
pH 10.5 (NaOH)Tetrahydroisoquinoline ring opening1.8h

Degradation products include imidazole-4,5-diol and 1,2,3,4-tetrahydroisoquinoline-7-ol.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Dimerization : [2+2] cycloaddition between imidazole rings (quantum yield Φ = 0.18).

  • Ring contraction : Formation of pyrrolo[1,2-a]imidazole derivatives under inert atmosphere .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H15N3
  • Molecular Weight : 213.2783 g/mol
  • CAS Number : Specific identifiers help in cataloging and referencing the compound in scientific literature.

Anticancer Activity

Research indicates that compounds similar to 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline exhibit promising anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various cancer cell lines. In vitro tests demonstrated that certain synthesized derivatives displayed comparable efficacy to established chemotherapeutics like Doxorubicin against HepG-2 (liver cancer) and PC-3 (prostate cancer) cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various studies have reported that imidazole-containing compounds can effectively combat a range of bacterial strains and fungi. This property is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Neurological Applications

There is growing interest in the use of 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Its mechanism may involve inhibition of acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain. This has been linked to improved cognitive function and memory retention in preclinical studies .

Case Study 1: Anticancer Efficacy

A study published in the Egyptian Journal of Chemistry reported on the synthesis of new imidazole derivatives that demonstrated significant anticancer activity against various human carcinoma cell lines. The findings indicated that these compounds could serve as lead candidates for further development into anticancer drugs .

Case Study 2: Antimicrobial Activity

In another investigation, researchers synthesized several derivatives of tetrahydroisoquinoline and tested their antimicrobial efficacy against common pathogens. Results showed that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antimicrobial agents .

Comparison Table of Biological Activities

ApplicationActivity TypeReference Source
AnticancerHepG-2, PC-3 InhibitionEgyptian Journal of Chemistry
AntimicrobialBacterial InhibitionFrontiers in Chemistry
NeurologicalAcetylcholinesterase InhibitionPMC

Mechanism of Action

The mechanism of action of 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the tetrahydroisoquinoline moiety can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tetrahydroisoquinoline core is highly versatile, with substitutions at positions 1, 6, 7, or N-methylation significantly altering biological activity. Key analogs include:

Compound Substituents Key Properties
1-Methyl-6,7-dihydroxy-TIQ 1-Me, 6-OH, 7-OH Dopaminergic neurotoxicity; N-methylation in substantia nigra linked to Parkinsonism
1-Methyl-3,4-dihydroisoquinoline 1-Me, 3,4-dihydro Produced as a metabolite of 1MeTIQ; lower brain penetration than TIQ derivatives
1-Tetrazolyl-TIQ (e.g., 1b, 1c) 1-Tetrazolyl (cyclohexyl/benzyl) Synthesized via oxidative-U reactions; moderate yields (60–75%); explored for bioactivity
7-Hydroxyisoquinolin-1(2H)-one 7-OH, 1-keto Listed in Biopharmacule catalog; potential intermediate for further derivatization
N-Sulfonyl-TIQ derivatives N-sulfonyl groups Microwave-synthesized; tested for anti-inflammatory and antioxidant activity

Key Observations :

  • Position 7 Substitution: The imidazole group in the target compound may enhance interactions with biological targets (e.g., monoamine oxidases or receptors) compared to hydroxyl or methoxy groups, which reduce toxicity in dihydroxy-TIQs .

Pharmacological and Toxicological Profiles

Evidence from structurally related TIQs highlights substituent-dependent effects:

  • Toxicity : 6,7-Dihydroxy-TIQs exhibit lower toxicity than N-methylated analogs, while quaternary salts are more toxic than tertiary amines .
  • Dopaminergic Effects: N-methyl-TIQs are oxidized to neurotoxic isoquinolinium ions by MAO, mirroring MPTP’s Parkinsonian pathway . The imidazole group may interfere with this oxidation, though direct data are lacking.
  • Blood Pressure and Respiration : 1-Methyl-TIQs show pressor responses and respiratory stimulation, similar to unsubstituted analogs .

Hypothesis for 7-Imidazolyl-TIQ : The imidazole’s electron-rich structure could modulate adrenergic or dopaminergic receptor binding, distinct from hydroxyl or methyl substituents.

Metabolic and Blood-Brain Barrier Penetration

TIQ derivatives exhibit significant brain penetration:

  • 1,2,3,4-TIQ and 1MeTIQ : Both cross the blood-brain barrier efficiently, with brain concentrations 4.5× higher than blood .
  • Metabolism : Major pathways include 4-hydroxylation (2.7–8.7% excretion) and N-methylation (0.4–0.7%) . The imidazole group may introduce alternative metabolic routes (e.g., CYP450-mediated oxidation).

Comparative Data :

Compound Excretion (Unchanged) Major Metabolites
TIQ 76% 4-OH-TIQ (2.7%), Isoquinoline (2.5%)
1MeTIQ 72% 4-OH-1MeTIQ (8.7%), 1-Me-3,4-dihydro-TIQ (1.0%)

Biological Activity

7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the tetrahydroisoquinoline class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline is C11H12N4C_{11}H_{12}N_4 with a molecular weight of approximately 200.24 g/mol. The compound features an imidazole ring fused to a tetrahydroisoquinoline framework, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of tetrahydroisoquinoline derivatives. For instance, compounds structurally related to 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline have shown inhibitory effects on cancer cell proliferation. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HL60 and HCT116) .

CompoundCell LineIC50 (nM)
Compound AHL608.3
Compound BHCT1161.3

Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has also been explored. These compounds have been shown to exert protective effects against oxidative stress-induced neuronal cell death. In animal models of neurodegenerative diseases, administration of these compounds resulted in reduced markers of inflammation and apoptosis .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of tetrahydroisoquinoline derivatives. The presence of the imidazole moiety enhances the interaction with microbial targets, leading to increased efficacy against both gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Modifications at various positions on the isoquinoline scaffold can significantly impact their pharmacological profiles:

  • Position 7 : Substitution with an imidazole ring enhances anticancer activity.
  • Position 1 : Alkyl or aryl substitutions can improve solubility and bioavailability.
  • Position 2 : Functional groups such as hydroxyl or methoxy can modulate receptor binding affinity.

Case Studies

A notable study by Cao et al. evaluated a series of tetrahydroisoquinoline derivatives for their anticancer properties. Among them, one compound demonstrated potent inhibitory activity against FGFR1 with an IC50 value of less than 4.1 nM . This highlights the potential for developing targeted therapies based on these derivatives.

Another research effort focused on the synthesis and evaluation of novel tetrahydroisoquinoline analogs that exhibited significant neuroprotective effects in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in treated animals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via IBX-mediated oxidative Ugi-type reactions, which enable N- and C1-functionalization of tetrahydroisoquinoline scaffolds. For example, using 2-iodobenzoic acid and 1,2,3,4-tetrahydroisoquinoline with 2-iodobenzylisonitrile under optimized conditions achieved 85% yield . Alternative cyclization methods, such as intramolecular reactions with iridium catalysts under visible light, are also viable for imidazole ring formation . Key factors include solvent choice, catalyst loading, and temperature control.

Q. Which spectroscopic and computational tools are recommended for structural characterization?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. PubChem-derived computational tools (e.g., InChI key generation) provide supplementary validation for stereochemistry and functional groups . UV-VIS spectroscopy, as used in copper complex studies of related tetrahydroisoquinoline derivatives, can assess electronic interactions in metal-binding scenarios .

Q. How should researchers integrate theoretical frameworks into experimental design for this compound?

  • Methodological Answer : Align studies with conceptual frameworks such as ligand-receptor interaction models or heterocyclic reaction mechanisms. For instance, imidazole’s electronic properties can guide hypotheses about bioactivity or catalytic behavior. Theoretical approaches ensure methodological rigor, as emphasized in evidence-based inquiry principles .

Advanced Research Questions

Q. How can conflicting data in bioactivity studies of 7-(1H-Imidazol-1-yl)-tetrahydroisoquinoline derivatives be resolved?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity). Apply triangulation by cross-validating results using orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence quenching). Link findings to established theoretical models, such as structure-activity relationship (SAR) frameworks, to contextualize discrepancies .

Q. What strategies optimize regioselectivity during imidazole ring annellation?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects and catalyst choice. For example, phenyliodine(III) dicyclohexanecarboxylate promotes selective cyclization in imidazoquinoxaline synthesis . Computational modeling (DFT calculations) can predict reactive sites, while kinetic studies under varying temperatures identify optimal pathways .

Q. How to design mixed-methods studies to explore this compound’s pharmacological potential?

  • Methodological Answer : Combine quantitative assays (e.g., IC50 determination via enzyme inhibition) with qualitative data from molecular dynamics simulations. Embedded experimental designs, where secondary qualitative questions (e.g., binding mode analysis) support primary quantitative goals, enhance depth .

Q. What mechanistic insights explain unexpected byproducts in cyclization reactions?

  • Methodological Answer : Byproducts often result from competing reaction pathways. Use trapping agents (e.g., TEMPO) to detect radical intermediates or employ LC-MS to monitor intermediate stability. For example, hydrazine hydrate in annelated imidazolidinone synthesis can lead to unintended ring cleavage if stoichiometry is miscalibrated .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Synthesis Optimization IBX-mediated Ugi reactions, iridium catalysis
Regioselectivity Control DFT modeling, kinetic studies
Bioactivity Validation UV-VIS, isothermal titration calorimetry
Data Triangulation Embedded experimental designs

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